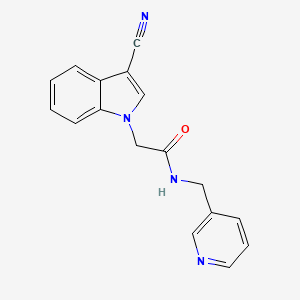![molecular formula C22H21N3O3 B5831682 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5831682.png)
1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide, also known as OPI-155, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. OPI-155 belongs to the family of piperidine carboxamides and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor and a sigma-1 receptor agonist. The dopamine reuptake inhibition leads to an increase in dopamine levels in the brain, which may contribute to its potential therapeutic effects. The sigma-1 receptor agonism may also contribute to its potential therapeutic effects, as the sigma-1 receptor has been implicated in various physiological and pathological processes.
Biochemical and Physiological Effects:
1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may contribute to its potential therapeutic effects. 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide has also been shown to increase serotonin levels in the brain, which may contribute to its potential antidepressant effects. Additionally, 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide has been shown to reduce pain behavior in rats, which may contribute to its potential therapeutic effects in neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide in lab experiments is its potential therapeutic applications. 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide has shown potential as a treatment for cocaine addiction, neuropathic pain, and depression. Additionally, 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide has been shown to have minimal side effects in animal studies. However, one limitation of using 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide in lab experiments is its limited availability. 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide is a relatively new compound, and its synthesis is complex, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cocaine addiction, neuropathic pain, and depression. Another direction is to investigate its mechanism of action in more detail, particularly its interaction with the sigma-1 receptor. Additionally, future research could investigate the safety and efficacy of 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide in human clinical trials, as well as its potential for abuse and addiction. Finally, future research could investigate new methods for synthesizing 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide, which may increase its availability for research purposes.
Synthesemethoden
1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide has been synthesized using various methods, including the Pictet-Spengler reaction, Sonogashira coupling, and amidation reaction. The Pictet-Spengler reaction involves the condensation of an indole and an aldehyde or ketone in the presence of an acid catalyst. The Sonogashira coupling method involves the coupling of an aryl halide and an alkyne in the presence of a palladium catalyst. The amidation reaction involves the reaction of an amine and a carboxylic acid in the presence of a coupling agent. The most commonly used method for synthesizing 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide is the Pictet-Spengler reaction.
Wissenschaftliche Forschungsanwendungen
1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide has shown potential therapeutic applications in various scientific research studies. It has been studied as a potential treatment for cocaine addiction, as it has been shown to reduce cocaine self-administration in rats. 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide has also been studied as a potential treatment for neuropathic pain, as it has been shown to reduce pain behavior in rats. Additionally, 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide has been studied as a potential treatment for depression, as it has been shown to increase serotonin levels in the brain.
Eigenschaften
IUPAC Name |
1-[2-oxo-2-(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c23-21(27)16-9-12-24(13-10-16)22(28)20(26)19-18(15-6-2-1-3-7-15)14-17-8-4-5-11-25(17)19/h1-8,11,14,16H,9-10,12-13H2,(H2,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRJAGXIXOBYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5831608.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5831612.png)
![5-(2-furyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5831618.png)

![2-hydroxy-8,9-dihydro-3H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one](/img/structure/B5831633.png)

![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-ethylbenzamide](/img/structure/B5831648.png)


![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5831674.png)



